

# An In-depth Technical Guide to 1-Bromo-4-chloro-2-ethylbenzene

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## Compound of Interest

Compound Name: **1-Bromo-4-chloro-2-ethylbenzene**

Cat. No.: **B2907294**

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## Introduction

**1-Bromo-4-chloro-2-ethylbenzene** is a halogenated aromatic compound with significant utility in organic synthesis. Its unique substitution pattern on the benzene ring makes it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and properties, offering field-proven insights for its effective application in research and development.

## PART 1: IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **1-Bromo-4-chloro-2-ethylbenzene**. Let's dissect this name to understand the underlying structural features.

- Benzene: This is the parent or root name, indicating a six-carbon aromatic ring.
- Substituents: The benzene ring is functionalized with three distinct groups: a bromine atom ("bromo"), a chlorine atom ("chloro"), and an ethyl group ("ethyl").
- Numbering: The locants (numbers) indicate the positions of these substituents on the benzene ring. According to IUPAC rules for polysubstituted benzenes, the substituents are listed in alphabetical order (Bromo, Chloro, Ethyl). The numbering of the ring carbons is

chosen to give the lowest possible locants to the substituents. In this case, starting the numbering at the carbon bearing the bromine atom and proceeding towards the ethyl group results in the locant set 1, 2, 4. Any other numbering scheme would result in a higher set of locants.

Therefore, the name unambiguously describes a benzene ring where the bromine is at position 1, the ethyl group is at position 2, and the chlorine is at position 4.

## Chemical Structure

The chemical structure of **1-Bromo-4-chloro-2-ethylbenzene** can be represented in several ways:

- 2D Structure: A simple representation showing the connectivity of atoms.
- SMILES (Simplified Molecular-Input Line-Entry System): A line notation for describing the structure of chemical species using short ASCII strings. The SMILES string for **1-Bromo-4-chloro-2-ethylbenzene** is CCC1=C(C=C(Cl)C=C1)Br.
- InChI (IUPAC International Chemical Identifier): A textual identifier for chemical substances. The InChI for this compound is InChI=1S/C8H8BrCl/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3.[1]

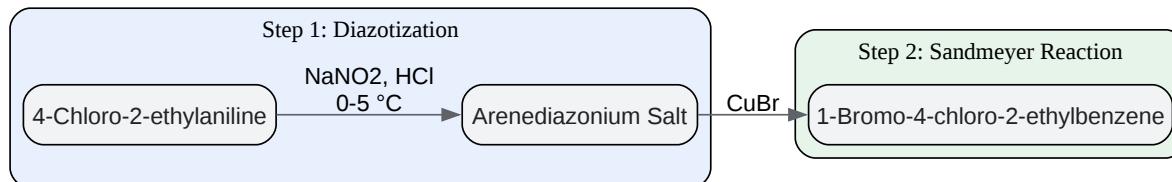
The molecular formula of the compound is C8H8BrCl, and its molecular weight is approximately 219.51 g/mol .[\[2\]](#)

## PART 2: Synthesis and Mechanistic Considerations

The synthesis of **1-Bromo-4-chloro-2-ethylbenzene** can be approached through several synthetic routes, often involving electrophilic aromatic substitution reactions on a pre-functionalized benzene ring. A common strategy involves the halogenation of an appropriately substituted ethylbenzene derivative.

## Illustrative Synthetic Workflow: Electrophilic Bromination

A plausible and commonly employed method for the synthesis of **1-Bromo-4-chloro-2-ethylbenzene** is the electrophilic bromination of 4-chloro-2-ethylaniline, followed by a Sandmeyer reaction.



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Caption: Synthetic workflow for **1-Bromo-4-chloro-2-ethylbenzene** via Sandmeyer reaction.

## Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

### Step 1: Diazotization of 4-Chloro-2-ethylaniline

- **Rationale:** The conversion of the primary aromatic amine to a diazonium salt is a critical first step. Diazonium salts are versatile intermediates that can be readily displaced by a variety of nucleophiles. The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.
- **Procedure:**
  - Dissolve 4-chloro-2-ethylaniline in a mixture of concentrated hydrochloric acid and water.
  - Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) dropwise, ensuring the temperature does not exceed 5 °C. The formation of nitrous acid in situ from NaNO<sub>2</sub> and HCl is crucial for the diazotization.

- Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

### Step 2: Sandmeyer Reaction

- Rationale: The Sandmeyer reaction is a classic and reliable method for introducing a halide to an aromatic ring via a diazonium salt intermediate.<sup>[3]</sup> Copper(I) bromide (CuBr) is used as a catalyst to facilitate the displacement of the diazonium group by a bromide ion.
- Procedure:
  - In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrobromic acid.
  - Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) to ensure the reaction goes to completion.
  - The product, **1-Bromo-4-chloro-2-ethylbenzene**, will separate as an oily layer.

### Step 3: Work-up and Purification

- Rationale: The work-up procedure is designed to isolate and purify the desired product from the reaction mixture, which contains unreacted starting materials, byproducts, and inorganic salts.
- Procedure:
  - Cool the reaction mixture and extract the organic layer with a suitable solvent like dichloromethane or diethyl ether.
  - Wash the organic extract sequentially with dilute sodium hydroxide solution (to remove acidic impurities), water, and brine.
  - Dry the organic layer over an anhydrous drying agent (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>).

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by vacuum distillation or column chromatography to obtain pure **1-Bromo-4-chloro-2-ethylbenzene**.

## PART 3: Physicochemical Properties and Spectroscopic Characterization

The physical and spectroscopic data are essential for confirming the identity and purity of the synthesized compound.

### Quantitative Data Summary

Property	Value	Source
Molecular Formula	C8H8BrCl	PubChem[4]
Molecular Weight	219.51 g/mol	CymitQuimica[2]
Appearance	Clear, colorless liquid	CymitQuimica[2], Thermo Scientific[5]
CAS Number	289039-22-1	PubChem[1]

### Spectroscopic Data Interpretation

Spectroscopic techniques provide a "fingerprint" of the molecule, allowing for unambiguous structure elucidation.

- <sup>1</sup>H NMR** (Proton Nuclear Magnetic Resonance) Spectroscopy: The <sup>1</sup>H NMR spectrum will show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them.
- <sup>13</sup>C NMR** (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The <sup>13</sup>C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.

- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and chlorine (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations in the fingerprint region.

## PART 4: Applications in Research and Drug Development

**1-Bromo-4-chloro-2-ethylbenzene** serves as a key building block in the synthesis of various target molecules due to the differential reactivity of its functional groups.

- **Cross-Coupling Reactions:** The bromo substituent is more reactive than the chloro substituent in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C-Br bond, while leaving the C-Cl bond intact for subsequent transformations.
- **Intermediate in Pharmaceutical Synthesis:** Halogenated benzenes are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of **1-Bromo-4-chloro-2-ethylbenzene** may be incorporated into the core structure of a drug molecule or used to introduce specific functionalities that modulate its pharmacological properties. For instance, it can be a precursor for compounds used in the development of drugs like dapagliflozin.<sup>[6]</sup>

## PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-Bromo-4-chloro-2-ethylbenzene**.

- **Hazard Identification:** The compound is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating aerosols or dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

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